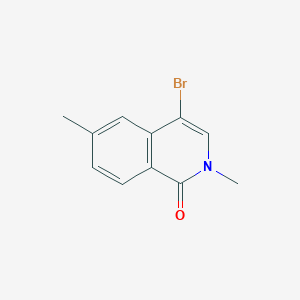

4-Bromo-2,6-dimethylisoquinolin-1-one

Description

4-Bromo-2,6-dimethylisoquinolin-1-one is a brominated isoquinolinone derivative characterized by a fused bicyclic aromatic structure. The compound features bromine at the 4-position and methyl groups at the 2- and 6-positions of the isoquinolinone scaffold. Instead, comparative insights can be drawn from structurally related brominated isoquinolinones and other heterocyclic systems .

Properties

Molecular Formula |

C11H10BrNO |

|---|---|

Molecular Weight |

252.11 g/mol |

IUPAC Name |

4-bromo-2,6-dimethylisoquinolin-1-one |

InChI |

InChI=1S/C11H10BrNO/c1-7-3-4-8-9(5-7)10(12)6-13(2)11(8)14/h3-6H,1-2H3 |

InChI Key |

LQAHCKYZDXFBNP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)N(C=C2Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-dimethyl-1(2H)-isoquinolinone can be achieved through several synthetic routes. One common method involves the bromination of 2,6-dimethyl-1(2H)-isoquinolinone using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-2,6-dimethyl-1(2H)-isoquinolinone may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-dimethyl-1(2H)-isoquinolinone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced isoquinolinone derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

Major Products Formed

Substitution: Formation of various substituted isoquinolinones.

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of reduced isoquinolinone derivatives.

Scientific Research Applications

4-Bromo-2,6-dimethyl-1(2H)-isoquinolinone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dimethyl-1(2H)-isoquinolinone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-Amino-4-bromoisoquinolin-1(2H)-one (CAS 1033434-55-7)

- Structural Differences: Unlike 4-Bromo-2,6-dimethylisoquinolin-1-one, this derivative replaces the 2- and 6-methyl groups with an amino group at the 7-position. The amino group enhances nucleophilicity, enabling participation in coupling reactions, whereas methyl groups primarily influence steric hindrance .

- Synthetic Utility: 7-Amino-4-bromoisoquinolin-1(2H)-one is used in medicinal chemistry as a building block for kinase inhibitors, leveraging its bromine atom for further functionalization. No analogous applications are reported for this compound due to its lack of reactive groups beyond bromine .

Triazene-Based Brominated Compounds (e.g., BTNPT, DBNPNPT)

- Functional Comparison :

- BTNPT (1-(2-Benzothiazolyl)-3-(4-nitrophenyl)triazene) : Used as a chromogenic reagent for cadmium(II) detection. Its triazene backbone and nitro group enable selective metal coordination, with a molar absorptivity of $2.52 \times 10^5 \, \text{L.mol}^{-1}\text{.cm}^{-1}$ at 530 nm .

- DBNPNPT (2,6-Dibromo-4-nitrophenyl-3-(4-nitrophenyl)triazene) : Exhibits higher steric bulk due to bromine substitution, reducing sensitivity ($2.08 \times 10^5 \, \text{L.mol}^{-1}\text{.cm}^{-1}$) compared to BTNPT but improving selectivity in complex matrices .

- Contrast with this compound: While triazenes are tailored for analytical chemistry (e.g., metal sensing), brominated isoquinolinones lack reported chromogenic properties. Their utility likely diverges toward organic synthesis or bioactive molecule development.

Data Tables

Table 1: Key Properties of Brominated Isoquinolinones and Triazene Derivatives

Research Findings and Limitations

- Synthetic Pathways: Brominated isoquinolinones are typically synthesized via cyclization of brominated precursors or halogenation of preformed isoquinolinones. Methyl and amino groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution .

- Gaps in Data: Direct studies on this compound are absent in the provided evidence. Comparative analysis relies on structurally analogous compounds, highlighting the need for targeted research into its physicochemical and biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.